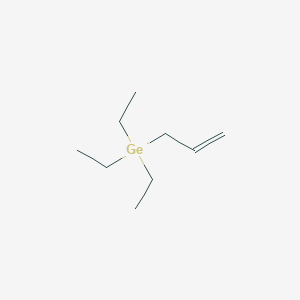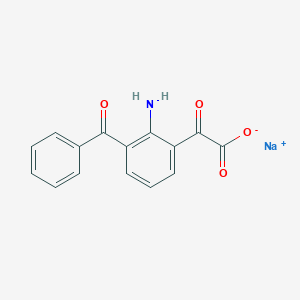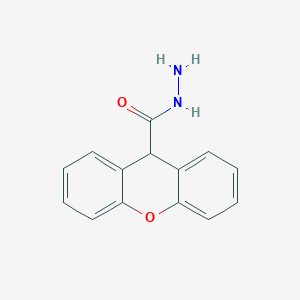
Allyltriethylgermane
Descripción general
Descripción
Synthesis Analysis
Allyltriethylgermane can be synthesized through various methods . One such method involves the reaction of allylmagnesium chloride and triethylgermanium chloride . Another method involves the chemoselective allylation of aldimine with allyltriethylgermane by the combined use of BF3•OEt2 and AcOH .
Molecular Structure Analysis
The molecular formula of Allyltriethylgermane is C9H20Ge . It has a molecular weight of 200.89500 . The exact mass is 202.07800 . The structure of Allyltriethylgermane can be analyzed using various techniques such as X-ray crystallography .
Chemical Reactions Analysis
Allyltriethylgermane reacts with aldimines in preference to aldehydes by means of BF3•OEt2 and AcOH to afford homoallylic amines in high yields . This reaction forms the basis of three-component syntheses of homoallytic amines starting from aldehyde, aniline, and allylgermane .
Physical And Chemical Properties Analysis
Allyltriethylgermane has a density of 1 g/cm3 . It has a boiling point of 181-182ºC . The flash point is 55.5ºC . The refractive index is 1.4594 . The vapor pressure is 1.11mmHg at 25°C .
Aplicaciones Científicas De Investigación
Chemoselective Allylation in Organic Synthesis
Allyltriethylgermane is used in the chemoselective allylation of aldimines, as demonstrated in a study by Akiyama et al. (1999). This reaction, involving BF3•OEt2 and AcOH, allows for the efficient synthesis of homoallylic amines with high yields. This methodology provides a strategic approach in organic synthesis, particularly in the construction of complex molecular structures (Akiyama et al., 1999).
Mechanistic Insights in Organometallic Chemistry
In 1983, Leshina and colleagues explored the reaction of allyltriethylgermane with bromotrichloromethane using radiofrequency probing and chemically induced dynamic nuclear polarization (CIDNP). Their findings provided evidence of radical stages in this reaction, offering insights into the mechanisms of organometallic reactions (Leshina et al., 1983).
Allylation of Organic Halides
Nakano, Kosugi, and Migita (1996) reported the reaction of allyltributylgermane, closely related to allyltriethylgermane, with organic halides. This reaction, in the presence of azobisisobutyronitrile or dichlorotris (triphenylphosphine) ruthenium (II), facilitates the allylation of organic halides. This research contributes to the broader understanding of how germanium-based reagents can be applied in organic synthesis (Nakano et al., 1996).
Exploring Alternatives to Toxic Organotin Reagents
Booth et al. (2007) investigated alternatives to allylstannanes, often used in organic synthesis but known for their toxicity and environmental issues. They found that allylgermanium reagents, like allyltriethylgermane, could be viable alternatives, thus contributing to safer and more environmentally friendly synthetic processes (Booth et al., 2007).
High-Yield Formation in Organic Synthesis
Nakano and colleagues (2001) highlighted the effective use of Pd2(dba)3 in catalyzing the reaction of digermanes with allylic chlorides to produce allylgermanes. This method represents a significant advancement in the field of organogermane chemistry, providing a pathway for high-yield formation of allylic germanes (Nakano et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
triethyl(prop-2-enyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Ge/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBOIDRKLXQFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170792 | |
| Record name | Germanium, triethylallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriethylgermane | |
CAS RN |
1793-90-4 | |
| Record name | Triethyl-2-propen-1-ylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium, triethylallyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germanium, triethylallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction that Allyltriethylgermane undergoes with aldimines, and how does this reaction compare to its reactivity with aldehydes?
A1: Allyltriethylgermane demonstrates chemoselective allylation, preferentially reacting with aldimines over aldehydes in the presence of Boron trifluoride diethyl etherate (BF3•OEt2) and acetic acid (AcOH) catalysts. [, ] This reaction yields homoallylic amines in high yields. [, ] The presence of both catalysts is crucial for this chemoselectivity. [, ]
Q2: What are some applications of Allyltriethylgermane in synthetic chemistry?
A2: Allyltriethylgermane serves as a valuable reagent in synthesizing homoallylic amines. [, ] It enables a three-component synthesis where an aldehyde, aniline, and Allyltriethylgermane react to form the desired homoallylic amine product. [] This reaction highlights the compound's utility in constructing complex molecules from readily available starting materials.
Q3: What techniques are used to study the decomposition of Allyltriethylgermane?
A3: The decomposition of Allyltriethylgermane has been studied using pyrolysis coupled with gas-phase analysis. [] This approach allows researchers to identify the gaseous products formed during thermal decomposition, providing insights into the decomposition mechanisms and pathways. This information is valuable for understanding the compound's behavior at elevated temperatures and its potential applications in chemical vapor deposition processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)








![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)


